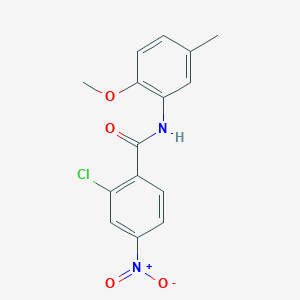

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

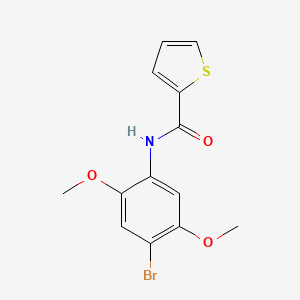

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMNB belongs to the class of benzamide derivatives, which have been extensively studied for their biological properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

Various nitroarenes, including compounds with chloro, methyl, or methoxy substituents, have been studied for their potential in chemical reactions. One example is the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, where compounds like 4-chloronitrobenzene showed high conversion and selectivity under specific conditions (Watanabe et al., 1984).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Studies reveal that methoxy substituents enhance inhibition efficiency, and these compounds show high adsorption at metal/electrolyte interfaces (Mishra et al., 2018).

Antitumor and Antimicrobial Activity

The synthesis and characterization of various derivatives, including those with chloro, nitro, and methoxy substituents, have shown potential in antitumor and antimicrobial applications. Studies using assays like MTT and X-ray diffraction methods have been conducted to explore these properties (He et al., 2014).

Photocatalysis

Investigations into photocatalytic oxidation of compounds, including benzyl alcohol derivatives like 4-methoxybenzyl alcohol, have been carried out. These studies explore the use of titanium dioxide under visible light irradiation for selective oxidation into corresponding aldehydes, suggesting applications in environmental remediation and chemical synthesis (Higashimoto et al., 2009).

Molecular Interaction Studies

Research on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide has been conducted, including XRD studies revealing the high pyramidality degree of its amide nitrogen atom. These findings are significant for understanding molecular interactions and designing new compounds (Shtamburg et al., 2012).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-9-3-6-14(22-2)13(7-9)17-15(19)11-5-4-10(18(20)21)8-12(11)16/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVVNCWHABEWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)